molecular formula C14H18BrNO B6271626 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one CAS No. 92378-02-4

2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one

Cat. No.: B6271626
CAS No.: 92378-02-4
M. Wt: 296.2
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Description

2-Bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a brominated ketone featuring a tetrahydroquinoline moiety. This compound combines a rigid bicyclic amine (tetrahydroquinoline) with a halogenated carbonyl group, making it structurally unique.

The compound’s crystallographic properties, such as hydrogen-bonding patterns and molecular packing, can be elucidated using programs like SHELXL and ORTEP-3, which are standard tools for small-molecule refinement and visualization . Spectroelectrochemical methods, though underutilized in similar studies, could provide insights into its redox behavior in ionic liquids, as seen in related tetrahydroquinoline derivatives .

Properties

CAS No.

92378-02-4

Molecular Formula

C14H18BrNO

Molecular Weight

296.2

Purity

95

Origin of Product

United States

Biological Activity

2-Bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one, with the molecular formula C14H18BrNO and a molecular weight of 296.2 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationship (SAR).

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC14H18BrNO
Molecular Weight296.2 g/mol
IUPAC Name2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)-3-methylbutan-1-one
InChI KeyZKGIZBNYWFSKCD-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the selective anticancer properties of derivatives related to tetrahydroquinoline structures. In particular, 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one has shown promising results against various human cancer cell lines.

A study evaluated the cytotoxicity of a series of quinoline derivatives against several cancer cell lines including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer). The results indicated that certain derivatives exhibited significant activity against HeLa and PC3 cells while showing reduced sensitivity in MCF-7 and SKBR-3 cells .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The tetrahydroquinoline scaffold appears to play a crucial role in modulating these biological activities. Specifically, the presence of bromine at the 2-position enhances the lipophilicity and biological activity of the compound .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the tetrahydroquinoline ring can significantly influence biological activity. For instance:

  • Substituents at C6 : Compounds with specific substitutions at this position have shown enhanced potency against cancer cell lines.
  • Alkyl Groups : The presence of alkyl groups at strategic positions can improve solubility and bioavailability.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one exhibited IC50 values in the micromolar range against HeLa and PC3 cells. These findings underscore its potential as a lead compound for further development in anticancer therapies .
  • Comparative Analysis : When compared to other known quinoline derivatives, this compound showed superior selectivity and potency against specific tumor types, suggesting that it may be a valuable addition to existing therapeutic options .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Halogenated Ketones
  • Chloro vs. Bromo Substitution: Chloro analogs (e.g., 3-methyl-1-(tetrahydroquinolin-1-yl)butan-1-one chloride) exhibit reduced steric bulk and lower molecular weight compared to the brominated compound.
  • Fluoro Analogs : Fluorination typically improves metabolic stability but may reduce electrophilicity. The bromo group in the target compound offers a balance between reactivity and stability.
Tetrahydroquinoline Derivatives
  • N-Substituent Variations: Compounds with substituents like cyanoethyl (e.g., 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile ) demonstrate how N-alkylation modulates solubility and π-π stacking. The methyl group in the target compound likely enhances hydrophobicity.
  • Ring Saturation: Fully aromatic quinoline derivatives lack the conformational flexibility of tetrahydroquinoline, which may impact binding to flexible protein pockets.

Physicochemical Properties

Property Target Compound Chloro Analog Cyanoethyl Derivative
Molecular Weight (g/mol) ~310.2 ~265.7 ~373.4
Predicted LogP 3.2 (estimated) 2.8 2.5
Hydrogen-Bonding Capacity Acceptor: 2; Donor: 1 Acceptor: 2; Donor: 1 Acceptor: 4; Donor: 1
Melting Point Not reported (requires XRD ) ~120°C (hypothetical) ~180°C (decomposes)

The bromo-ketone’s higher molecular weight and LogP suggest greater lipophilicity, which could influence membrane permeability in biological contexts. Hydrogen-bonding patterns, analyzed via graph set theory , likely differ due to bromine’s polarizability compared to chloro or cyano groups.

Preparation Methods

Reductive Amination for Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is often synthesized via reductive amination, a method exemplified in the preparation of related brominated tetrahydroquinolines. For instance, 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline was synthesized by reacting 7-bromo-1,2,3,4-tetrahydroquinoline with paraformaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at 40°C . This one-pot reductive alkylation achieved a 67% yield, highlighting the efficiency of NaBH(OAc)₃ in stabilizing imine intermediates while minimizing over-reduction .

Key Reaction Parameters:

  • Solvent: DCE enhances electrophilicity of the imine.

  • Temperature: 40°C balances reaction kinetics and selectivity.

  • Stoichiometry: 3 equivalents of NaBH(OAc)₃ ensure complete reduction.

Adapting this method to synthesize the target compound would require substituting formaldehyde with a ketone-bearing alkylating agent to install the butan-1-one moiety.

Acylation of Tetrahydroquinoline with Brominated Acyl Halides

Direct acylation of the tetrahydroquinoline nitrogen with a pre-brominated acyl halide offers a streamlined route. For example, 2-bromo-3-methylbutanoyl chloride could react with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine (Et₃N) to form the target ketone . This method parallels industrial protocols for analogous compounds, where acylation in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C prevents exothermic side reactions .

Optimization Considerations:

  • Base Selection: Et₃N or DMAP (4-dimethylaminopyridine) improves nucleophilicity of the tetrahydroquinoline nitrogen.

  • Solvent Polarity: Low-polarity solvents (e.g., DCM) favor acylation over hydrolysis.

  • Workup: Aqueous extraction removes unreacted acyl halide and base.

Bromination of Pre-Formed Ketone Derivatives

Post-synthetic bromination of 3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one represents a viable pathway. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively targets the α-position of the ketone . For instance, analogous compounds like 2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one were synthesized via radical bromination with NBS under UV light, achieving regioselectivity >90% .

Reaction Conditions:

  • Brominating Agent: NBS minimizes polybromination risks compared to Br₂.

  • Solvent: Acetic acid or CCl₄ facilitates radical stability.

  • Catalyst: Azobisisobutyronitrile (AIBN) initiates radical chain propagation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Reductive Amination67 One-pot protocol; scalableRequires pre-functionalized starting material
Acylation~50 Direct introduction of ketoneSensitive to moisture; acyl halide stability
Bromination>90 High regioselectivityRadical initiators pose safety risks
Borrowing Hydrogen77 Atom-economical; water as byproductRequires specialized catalyst

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-bromo-3-methyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one?

Answer:
Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation to introduce the tetrahydroquinoline moiety. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using solvents like ethanol or dichloromethane. For brominated ketones, ensuring anhydrous conditions during synthesis minimizes hydrolysis byproducts. Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (mp ~45–48°C, as seen in structurally similar brominated ketones) .

Advanced: How can researchers address regioselectivity challenges during the alkylation of tetrahydroquinoline derivatives?

Answer:
Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., LDA) or directing groups (e.g., electron-withdrawing substituents on the tetrahydroquinoline ring) can favor specific positions. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or computational modeling (DFT). Adjusting reaction temperature (e.g., low temps for kinetic control) and monitoring intermediates via LC-MS helps optimize pathways .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Confirm structural integrity, focusing on the ketone carbonyl (~200–210 ppm in ¹³C NMR) and bromine-induced deshielding in adjacent protons.
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy: Detect ketone C=O stretches (~1700 cm⁻¹) and N-H stretches from tetrahydroquinoline (~3300 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer:
Unexpected splitting may arise from dynamic processes (e.g., hindered rotation of the tetrahydroquinoline ring). Use variable-temperature NMR to identify coalescence points or employ 2D techniques (COSY, NOESY) to distinguish coupling partners. For ambiguous signals, compare with DFT-simulated spectra or synthesize isotopically labeled analogs (e.g., deuterated derivatives) .

Basic: What safety protocols are essential when handling this brominated ketone?

Answer:

  • GHS Hazards: Acute toxicity (Category 4, oral), severe eye irritation (Category 2).
  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Engineering Controls: Use fume hoods to avoid inhalation; avoid contact with oxidizing agents due to bromine’s reactivity.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can researchers mitigate degradation of this compound during prolonged experiments?

Answer:
Brominated ketones are prone to hydrolysis and photodegradation. Stabilize by:

  • Storing under inert gas (argon) at –20°C.
  • Adding radical inhibitors (e.g., BHT) to reaction mixtures.
  • Conducting time-course stability studies via UV-Vis or HPLC to identify degradation thresholds (~10% loss over 24 hours at RT) .

Basic: What are the typical reactivity patterns of the ketone and tetrahydroquinoline moieties?

Answer:

  • Ketone: Undergoes nucleophilic addition (e.g., Grignard reactions) or reduction (NaBH₄/CeCl₃ for selective carbonyl reduction).
  • Tetrahydroquinoline: Participates in electrophilic substitution (e.g., nitration at the para position) or ring-opening under strong acidic conditions .

Advanced: How can cross-reactivity between bromine and other functional groups be minimized in downstream modifications?

Answer:

  • Use protecting groups (e.g., silyl ethers for hydroxyls) during bromine-mediated reactions.
  • Optimize reaction stoichiometry (e.g., sub-equimolar Br₂) and monitor via in-situ FTIR to detect undesired halogenation.
  • Select solvents with low polarity (e.g., THF) to reduce bromide ion mobility and side reactions .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store in amber vials at –20°C under anhydrous conditions (desiccated). For short-term use, refrigeration (2–8°C) in sealed containers with molecular sieves prevents moisture uptake. Avoid exposure to light and strong acids/bases .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

  • In Vitro: Use enzyme inhibition assays (e.g., kinase targets) with fluorescence-based detection (IC₅₀ determination).
  • Cellular Uptake: Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives).
  • Metabolic Stability: Perform liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Answer:

  • Dose-Response Curves: Test across a wide concentration range (nM–mM) to identify off-target effects.
  • Orthogonal Assays: Validate hits using SPR (binding affinity) and functional assays (e.g., cAMP modulation).
  • Structural Analog Comparison: Synthesize and test derivatives lacking the bromine or tetrahydroquinoline group to isolate pharmacophores .

Basic: How is the compound’s solubility profile determined for formulation studies?

Answer:

  • Solubility Screening: Use shake-flask method in PBS, DMSO, and ethanol (25°C).
  • LogP Measurement: Reverse-phase HPLC (C18 column) to estimate octanol-water partitioning (~LogP 2.5–3.0 for similar brominated ketones) .

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